molecular formula C19H20F2N4O3 B10913525 3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-methoxyphenyl)propanamide

3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-methoxyphenyl)propanamide

Cat. No.: B10913525
M. Wt: 390.4 g/mol
InChI Key: MSEQTWRUUKHKOI-UHFFFAOYSA-N
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Description

3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its difluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a suitable pyrazolo[3,4-b]pyridine derivative. This process can be achieved using various difluoromethylation reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly alter their chemical and biological properties .

Uniqueness

What sets 3-[4-(DIFLUOROMETHYL)-2,3-DIMETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-(3-METHOXYPHENYL)PROPANAMIDE apart is its difluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable for applications requiring high specificity and potency .

Properties

Molecular Formula

C19H20F2N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

3-[4-(difluoromethyl)-2,3-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C19H20F2N4O3/c1-11-17-14(18(20)21)10-16(27)25(19(17)23-24(11)2)8-7-15(26)22-12-5-4-6-13(9-12)28-3/h4-6,9-10,18H,7-8H2,1-3H3,(H,22,26)

InChI Key

MSEQTWRUUKHKOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=O)N(C2=NN1C)CCC(=O)NC3=CC(=CC=C3)OC)C(F)F

Origin of Product

United States

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